Coleone A
Description
Coleone A is a diterpenoid compound primarily isolated from species within the Coleus genus, notably Coleus coerulescens and Plectranthus myrianthus . Structurally, it belongs to the abietane class of diterpenes, characterized by a fused tricyclic core with varying functional groups that influence its bioactivity. Its biosynthesis involves the methylerythritol phosphate (MEP) pathway, with cyclization and oxidation steps yielding distinct structural features compared to other diterpenes in the same genus . Preliminary studies suggest anti-inflammatory and antimicrobial properties, though its exact mechanism remains under investigation .
Properties
Molecular Formula |
C20H22O6 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(3R)-2,8,9-trihydroxy-3,4-dimethyl-7-propan-2-yl-3-prop-2-enyl-2H-benzo[f][1]benzofuran-5,6-dione |
InChI |
InChI=1S/C20H22O6/c1-6-7-20(5)13-9(4)11-12(17(24)18(13)26-19(20)25)14(21)10(8(2)3)15(22)16(11)23/h6,8,19,21,24-25H,1,7H2,2-5H3/t19?,20-/m1/s1 |
InChI Key |
KGPUDFRSRWIMAU-GFOWMXPYSA-N |
SMILES |
CC1=C2C(=C(C3=C1C(C(O3)O)(C)CC=C)O)C(=C(C(=O)C2=O)C(C)C)O |
Isomeric SMILES |
CC1=C2C(=C(C3=C1[C@@](C(O3)O)(C)CC=C)O)C(=C(C(=O)C2=O)C(C)C)O |
Canonical SMILES |
CC1=C2C(=C(C3=C1C(C(O3)O)(C)CC=C)O)C(=C(C(=O)C2=O)C(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Key Findings :
- This compound exhibits broader antimicrobial activity against Gram-positive bacteria compared to Coleone U, likely due to its polar hydroxyl groups enhancing membrane disruption .
- Royleanones demonstrate superior cytotoxicity, attributed to their quinone structure enabling redox cycling and DNA damage .
Source-Specific Variations
- This compound is predominantly isolated from Coleus coerulescens grown in arid regions, where environmental stress may upregulate its production as a defense metabolite .
- Royleanones are more abundant in Plectranthus myrianthus, with cultivation methods (e.g., aeroponic systems) significantly influencing yield and structural variants .
Q & A
Table 1: Key Components of a this compound Research Question (P-E/I-C-O Framework)
| Component | Example for this compound Studies | Evidence Source |
|---|---|---|
| Population | Human hepatocyte cell line (HepG2) | |
| Intervention | 10 μM this compound for 24 hours | |
| Comparison | Untreated cells + 5 μM rifampicin | |
| Outcome | CYP3A4 enzyme activity (luminescence) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
